molecular formula C12H12OS B2939341 3-(1-Benzothiophen-2-yl)butan-2-one CAS No. 1601907-73-6

3-(1-Benzothiophen-2-yl)butan-2-one

Cat. No. B2939341
CAS RN: 1601907-73-6
M. Wt: 204.29
InChI Key: VONODQNXGPGXGS-UHFFFAOYSA-N
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Description

“3-(1-Benzothiophen-2-yl)butan-2-one” is a chemical compound with the molecular formula C12H12OS . It is also known by its synonyms "2-Butanone, 3-benzo[b]thien-2-yl-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The molecular weight of the compound is 204.29 .

Scientific Research Applications

Synthetic Methodologies and Catalysis

  • Michał Nowacki and K. Wojciechowski (2017) developed a transition-metal-free synthesis of [1]benzothieno[2,3-b]quinolines from benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes, highlighting a novel approach to complex heterocyclic structures which could extend to the synthesis of compounds like 3-(1-Benzothiophen-2-yl)butan-2-one (Nowacki & Wojciechowski, 2017).
  • Gabriele et al. (2011) reported on the synthesis of benzothiophene derivatives through Pd-catalyzed or radical-promoted heterocyclodehydration, demonstrating a versatile approach to the construction of sulfur-containing heterocycles, relevant to the synthesis pathways of this compound (Gabriele et al., 2011).

Potential Biological Activities

  • Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, suggesting that modifications on the benzo[b]thiophene scaffold, akin to this compound, may yield compounds with significant biological activities (Haridevamuthu et al., 2023).

Photophysical Properties

  • Baskar and Subramanian (2011) synthesized and characterized bi-phenyl based acrylate and methacrylate derivatives, exploring their fluorescence properties. This research illustrates the potential of structurally related compounds for photophysical studies, which could be relevant for exploring the optical properties of this compound (Baskar & Subramanian, 2011).

properties

IUPAC Name

3-(1-benzothiophen-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-8(9(2)13)12-7-10-5-3-4-6-11(10)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONODQNXGPGXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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